Increased Lipophilicity (Consensus LogP 1.98) Versus Non-Methylated Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
The target compound exhibits a consensus LogP of 1.98 (range across five computational methods: 1.57–2.65), representing an increase in lipophilicity attributable to the 3-methyl substituent . The non-methylated comparator Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 80537-14-0, MW 190.20) lacks this methyl group, resulting in a lower predicted LogP. Published SAR literature on pyrazolo[1,5-a]pyridine antiherpetics confirms that C3 substituent modifications significantly alter antiviral activity through changes in heteroatom basicity and orientation [1]. The LogP difference is relevant for medicinal chemistry programs where lipophilicity governs membrane permeability, metabolic stability, and target engagement.
| Evidence Dimension | Consensus LogP (lipophilicity) |
|---|---|
| Target Compound Data | Consensus LogP 1.98 (iLOGP 2.65; XLOGP3 1.98; WLOGP 1.82; MLOGP 1.90; SILICOS-IT 1.57); TPSA 43.6 Ų; MW 204.23 Da |
| Comparator Or Baseline | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 80537-14-0): MW 190.20 Da, no 3-methyl substituent; predicted LogP lower due to absence of methyl group |
| Quantified Difference | MW increase of 14.03 Da (one methylene unit); consensus LogP shift estimated at approximately +0.3 to +0.5 log units based on the methyl contribution (no direct LogP measurement available for comparator) |
| Conditions | Computational prediction (five methods averaged); Bidepharm product page physicochemical data; Chemscene TPSA and LogP data |
Why This Matters
For procurement, the 3-methyl substitution provides a distinct lipophilicity profile that differentiates this building block for lead optimization programs where logD modulation is a key design parameter.
- [1] Johns BA, et al. Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorg Med Chem Lett. 2007;17(10):2858-2862. PMID: 17350256. DOI: 10.1016/j.bmcl.2007.02.058 View Source
